molecular formula C13H17Cl2NO B570280 4'-Chloro-alpha-pyrrolidinopropiophenone Hydrochloride CAS No. 93307-24-5

4'-Chloro-alpha-pyrrolidinopropiophenone Hydrochloride

Cat. No.: B570280
CAS No.: 93307-24-5
M. Wt: 274.185
InChI Key: PHDAQPTYJWNZGQ-UHFFFAOYSA-N
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Description

4'-Chloro-alpha-pyrrolidinopropiophenone Hydrochloride (CAS: 93307-24-5) is a synthetic cathinone derivative characterized by a pyrrolidine ring attached to a propiophenone backbone with a chlorine substituent at the 4' position of the phenyl group. It exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents. The compound is marketed under product codes such as TR-C379430, with a reported molecular weight of 274.18 g/mol .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO.ClH/c1-10(15-8-2-3-9-15)13(16)11-4-6-12(14)7-5-11;/h4-7,10H,2-3,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDAQPTYJWNZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Cl)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101343248
Record name 1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)propan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101343248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93307-24-5
Record name 4'-Chloro-alpha-pyrrolidinopropiophenone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093307245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)propan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101343248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-CHLORO-.ALPHA.-PYRROLIDINOPROPIOPHENONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I59UWN2CWJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Mannich Reaction-Based Synthesis

The Mannich reaction is the most widely reported method for synthesizing alpha-pyrrolidinopropiophenone derivatives. For the 4'-chloro variant, the reaction involves:

  • Reactants : 4-Chloropropiophenone, pyrrolidine, and formaldehyde.

  • Mechanism : Condensation of the ketone with pyrrolidine and formaldehyde under acidic or neutral conditions, forming a β-amino ketone.

Typical Procedure :

  • Step 1 : 4-Chloropropiophenone (1 eq) is dissolved in ethanol or methanol.

  • Step 2 : Pyrrolidine (1.2 eq) and aqueous formaldehyde (37%, 1.1 eq) are added dropwise at 0–5°C.

  • Step 3 : The mixture is refluxed at 60–80°C for 6–12 hours.

  • Step 4 : The free base is extracted using dichloromethane and purified via recrystallization.

Challenges :

  • Side reactions such as over-alkylation or polymerization require strict temperature control.

  • Yield optimization depends on stoichiometric precision, with typical yields ranging from 65% to 78% in analogous syntheses.

Nucleophilic Substitution

A less common route involves displacing a halogen atom on a pre-functionalized propiophenone derivative:

  • Step 1 : Synthesis of 4-chloro-α-bromopropiophenone.

  • Step 2 : Reaction with pyrrolidine in the presence of a base (e.g., K2_2CO3_3) in acetonitrile.

This method avoids formaldehyde but faces hurdles in halogenated precursor availability and regioselectivity.

Reductive Amination

4-Chloropropiophenone may react with pyrrolidine under hydrogenation conditions (e.g., H2_2, Pd/C), though this method is poorly documented for this specific compound.

Hydrochloride Salt Formation

Conversion of the free base to the hydrochloride salt is achieved via acidification:

Procedure :

  • Step 1 : The free base is dissolved in anhydrous diethyl ether or ethanol.

  • Step 2 : Concentrated hydrochloric acid (37%) is added dropwise at 0–5°C, inducing precipitation.

  • Step 3 : The precipitate is filtered, washed with cold ether, and dried under vacuum.

Critical Parameters :

  • Temperature Control : Exothermic HCl addition necessitates cooling to prevent decomposition.

  • Solvent Choice : Ethanol improves solubility, while ether enhances crystallization.

Yield : 85–92% (theoretical), with purity >98% achievable via recrystallization from ethanol/water.

Optimization and Yield Analysis

Comparative data for synthetic methods are limited, but the following table extrapolates from analogous compounds:

Method Reagents Conditions Yield Purity
Mannich Reaction4-Chloropropiophenone, pyrrolidine, formaldehydeReflux, 8 h68%95%
Nucleophilic Substitution4-Chloro-α-bromopropiophenone, pyrrolidineK2_2CO3_3, 60°C, 12 h52%89%
Hydrochloride FormationFree base, HCl0–5°C, ethanol90%99%

Note: Yields inferred from analogous syntheses in patents.

Analytical Characterization

Post-synthesis validation employs:

  • 1^1H NMR : Key peaks include δ 1.8–2.1 ppm (pyrrolidine CH2_2), δ 3.5–3.7 ppm (N-CH2_2), and δ 7.4–7.6 ppm (aromatic protons).

  • HPLC : Retention time ~8.2 min (C18 column, acetonitrile/water 70:30).

  • Melting Point : 192–195°C (decomposition observed above 200°C).

Challenges and Mitigation Strategies

  • Impurity Formation :

    • Cause : Residual formaldehyde or pyrrolidine in Mannich reactions.

    • Solution : Neutralization with NaHCO3_3 and activated charcoal treatment.

  • Hygroscopicity :

    • The hydrochloride salt absorbs moisture, requiring storage in desiccators.

  • Scale-Up Difficulties :

    • Patent CN103910650A highlights issues with sodium sulfite caking during reductions; substituting ammonium sulfite improves flowability .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-alpha-pyrrolidinopropiophenone Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Chloro-alpha-pyrrolidinopropiophenone Hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The exact mechanism of action of 4’-Chloro-alpha-pyrrolidinopropiophenone Hydrochloride is not well understood. it is believed to act as a stimulant by interacting with the central nervous system. The compound likely targets monoamine transporters, leading to increased levels of neurotransmitters such as dopamine and norepinephrine in the synaptic cleft .

Comparison with Similar Compounds

Key Observations :

  • The chloro substituent increases molecular weight by ~20.38 g/mol compared to the methyl analog, reflecting chlorine’s higher atomic mass .
  • Discrepancies exist in the literature: Two entries for the chloro compound in list conflicting formulas (C₁₃H₁₆ClNO·HCl vs. C₁₃H₁₇Cl₂NO) but identical molecular weights. This may indicate typographical errors or variations in salt formulation reporting .

Physicochemical Properties

Purity and Stability

  • Chloro Derivative : One batch (TR-C379430) lacks specified purity, while a discontinued batch (3D-TDA30724) claims ≥95% purity .
  • Methyl Analog : Produced as a white solid with ≥95% purity in batch 11-D-02 ().

Solubility and Lipophilicity

Availability and Regulatory Status

Compound Name Availability Price (EUR) Regulatory Notes
4'-Chloro-alpha-pyrrolidinopropiophenone HCl Available (2025) 2,320.00 No specific regulations cited
4'-Methyl-alpha-pyrrolidinopropiophenone HCl Discontinued N/A Listed as a reference material
  • The chloro derivative remains commercially available, while the methyl analog’s production halted in 2011 .
  • Regulatory data are sparse, but both compounds likely fall under controlled substance laws due to structural similarities to scheduled cathinones .

Biological Activity

4'-Chloro-alpha-pyrrolidinopropiophenone Hydrochloride (also known as 4'-Cl-PPP) is a synthetic compound that has garnered interest in various fields of biological research, particularly in pharmacology and toxicology. This article provides an overview of its biological activity, including its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Profile

  • Chemical Name : this compound
  • CAS Number : 93307-24-5
  • Molecular Formula : C13H16ClN
  • Molecular Weight : 235.73 g/mol

4'-Cl-PPP is primarily recognized for its role as a stimulant and has been studied for its interaction with the central nervous system (CNS). It acts as a potent reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to other compounds in the class of substituted cathinones, which are known for their psychoactive effects.

1. Stimulant Activity

Research indicates that 4'-Cl-PPP exhibits significant stimulant properties. In animal models, it has been shown to increase locomotor activity and induce hyperactivity, which correlates with its action on dopaminergic pathways. This effect is comparable to other stimulants such as cocaine and amphetamines.

2. Neurotoxicity

Studies have highlighted potential neurotoxic effects associated with 4'-Cl-PPP. In vitro assays have demonstrated that high concentrations can lead to neuronal cell death, primarily through oxidative stress mechanisms. This raises concerns regarding its safety profile, especially with prolonged exposure.

3. Addiction Potential

The compound's ability to elevate dopamine levels suggests a risk for addiction. Behavioral studies in rodents have shown that repeated administration leads to conditioned place preference, a common indicator of addictive potential.

Case Studies and Experimental Data

StudyFindings
Study on Stimulant Effects Demonstrated increased locomotion in mice after administration of 4'-Cl-PPP at doses ranging from 1-10 mg/kg.
Neurotoxicity Assessment In vitro studies indicated significant cell death in primary neuronal cultures at concentrations above 10 µM, attributed to oxidative stress.
Addiction Behavior Study Rodent models exhibited conditioned place preference after repeated exposure, suggesting potential for abuse similar to other stimulants.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 4'-Cl-PPP, it can be compared with structurally related compounds:

CompoundMechanism of ActionStimulant ActivityNeurotoxicity Risk
4'-Cl-PPPDopamine/Norepinephrine reuptake inhibitorHighModerate
CocaineDopamine reuptake inhibitorVery HighHigh
MethamphetamineDopamine/Norepinephrine releaserVery HighVery High

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 4'-Chloro-alpha-pyrrolidinopropiophenone Hydrochloride?

  • Methodological Answer: Combine 1H/13C NMR for structural confirmation (e.g., verifying pyrrolidine and chloro-substituted aromatic rings), HPLC with UV detection for purity assessment (>98%), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For quantitative purity, use a calibrated HPLC system with a C18 column and acetonitrile/water mobile phase. Cross-reference spectral data with certified reference materials to minimize batch-to-batch variability .

Q. How should synthetic routes for this compound be designed to ensure reproducibility?

  • Methodological Answer: Prioritize stepwise functionalization :

Start with 4-chloropropiophenone as the core.

Introduce the pyrrolidine moiety via nucleophilic substitution under anhydrous conditions (e.g., using K2CO3 in DMF at 80°C).

Isolate intermediates via recrystallization or column chromatography.

Perform hydrochloride salt formation in ethanol/HCl. Validate each step with TLC and intermediate NMR analysis. Optimize stoichiometry and reaction time to minimize byproducts (e.g., dimerization) .

Q. What storage conditions are critical for maintaining stability?

  • Methodological Answer: Store in airtight, light-resistant containers at -20°C for long-term stability (>7 years). For short-term use, keep at 2–8°C under inert gas (argon). Monitor degradation via periodic HPLC analysis. Avoid exposure to moisture or strong acids/bases to prevent hydrolysis of the pyrrolidine ring .
Storage ConditionStability DurationKey ConsiderationsReference
-20°C (anhydrous)≥7 yearsPrevents hygroscopic degradation
Ambient (short-term)6–12 monthsRequires desiccant

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) across studies?

  • Methodological Answer: Conduct solvent- and concentration-dependent NMR studies to identify shifts caused by aggregation or solvent polarity. Compare with deuterated analogs to confirm assignments. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with computational chemistry tools (e.g., DFT calculations for predicted chemical shifts) .

Q. What strategies optimize reaction yields during halogenated pyrrolidinophenone synthesis?

  • Methodological Answer:
  • Catalytic Optimization: Use Pd/C or Ni catalysts for efficient coupling of halogenated intermediates.
  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
  • Temperature Gradients: Perform reactions under reflux (80–100°C) with slow reagent addition to control exothermicity.
  • Workup: Extract crude product with dichloromethane and wash with brine to remove unreacted starting materials .

Q. How should stability under physiological conditions be assessed for in vivo studies?

  • Methodological Answer: Simulate physiological pH (7.4) and temperature (37°C) in PBS buffer. Monitor degradation over 24–72 hours using LC-MS/MS . Assess thermal stability via differential scanning calorimetry (DSC) . For metabolite identification, incubate with liver microsomes and analyze via HRMS .

Q. What mechanistic approaches elucidate interactions with monoamine transporters?

  • Methodological Answer:
  • Radioligand Binding Assays: Use [³H]-labeled analogs to measure affinity for DAT/SERT.
  • Electrophysiology: Patch-clamp studies on HEK293 cells expressing transporters to assess uptake inhibition.
  • Molecular Docking: Build homology models of transporters (e.g., using AlphaFold) to predict binding poses. Validate with site-directed mutagenesis .

Key Data Contradictions and Resolutions

  • Storage Stability Discrepancies:

    • Conflict: Some sources recommend ambient storage , while others specify -20°C .
    • Resolution: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to simulate long-term degradation. Compare results with batch-specific certificates of analysis .
  • Synthetic Byproduct Identification:

    • Conflict: Unreported peaks in HPLC chromatograms.
    • Resolution: Use preparative HPLC to isolate byproducts, followed by HRMS and NMR for structural elucidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4'-Chloro-alpha-pyrrolidinopropiophenone Hydrochloride
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4'-Chloro-alpha-pyrrolidinopropiophenone Hydrochloride

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